IDE1

Description

Structure

3D Structure

Properties

IUPAC Name |

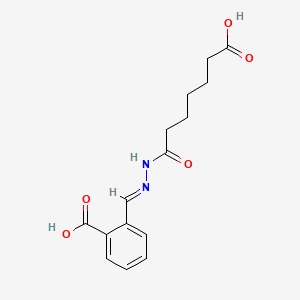

2-[(E)-(6-carboxyhexanoylhydrazinylidene)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c18-13(8-2-1-3-9-14(19)20)17-16-10-11-6-4-5-7-12(11)15(21)22/h4-7,10H,1-3,8-9H2,(H,17,18)(H,19,20)(H,21,22)/b16-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKJCDILEUEJSH-MHWRWJLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)CCCCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)CCCCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of IDE1 in Definitive Endoderm Differentiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The directed differentiation of pluripotent stem cells (PSCs) into definitive endoderm (DE) is a critical step for generating clinically relevant cell types for regenerative medicine, disease modeling, and drug discovery. Inducer of Definitive Endoderm 1 (IDE1) has emerged as a potent small molecule capable of inducing this lineage commitment. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing the signaling pathways involved, and offers practical guidance for its application in laboratory settings. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental processes to facilitate its effective use by researchers.

Introduction

Historically, the generation of definitive endoderm from human and mouse pluripotent stem cells has relied on the use of growth factors such as Activin A and Nodal.[1] While effective, the high cost and batch-to-batch variability of recombinant proteins can hinder large-scale applications. Small molecules offer a more chemically defined, reproducible, and cost-effective alternative. This compound is a cell-permeable small molecule that has been demonstrated to efficiently direct the differentiation of both mouse and human embryonic stem cells (ESCs) into the endodermal lineage.[2]

Mechanism of Action

This compound functions as an activator of the Activin/Nodal/TGF-β signaling pathway, a critical signaling cascade in embryonic development for specifying the definitive endoderm.[3] The primary mechanism of this compound involves the induction of SMAD2/3 phosphorylation.[2]

Upon entering the cell, this compound, though its direct molecular target is not yet fully elucidated, initiates a signaling cascade that leads to the phosphorylation of the receptor-regulated SMADs, SMAD2 and SMAD3. This phosphorylation event is a key activation step in the TGF-β pathway.[2] Once phosphorylated, SMAD2 and SMAD3 form a complex with SMAD4. This heterotrimeric complex then translocates to the nucleus, where it acts as a transcription factor, binding to specific DNA sequences to regulate the expression of target genes. A key downstream effect of this nuclear translocation is the upregulation of the expression of Nodal, a member of the TGF-β superfamily, creating a positive feedback loop that reinforces the definitive endoderm fate.[3]

The activation of this pathway by this compound can occur in the absence of exogenous Activin A or Nodal, highlighting its utility as a standalone inducer.[3]

Signaling Pathway Diagram

Quantitative Data Summary

The efficiency of this compound in directing definitive endoderm differentiation has been quantified in various studies. The following table summarizes key quantitative data for easy comparison.

| Parameter | Cell Type | Concentration | Treatment Duration | % SOX17+ Cells | Reference |

| EC₅₀ | Mouse ESCs | 125 nM | Not Specified | Not Applicable | [3] |

| Optimal Concentration | Mouse ESCs | 250-800 nM | 6 days | ~80% | [2] |

| Optimal Concentration | Human ESCs (HUES4, HUES8) | 100 nM | 4 days | 62 ± 8.1% | [2] |

| This compound + CHIR99021 | Human ESCs | This compound: 500 nM, CHIR99021: 3 µM | Not Specified | 70-80% | [4] |

| This compound + CHIR99021 | Not Specified | Not Specified | Not Specified | ~43.4% | [5] |

Experimental Protocols

The following protocols provide a detailed methodology for the differentiation of human pluripotent stem cells (hPSCs) into definitive endoderm using this compound.

Monolayer Differentiation of hPSCs to Definitive Endoderm using this compound

This protocol is adapted from methodologies demonstrating high efficiency of definitive endoderm induction.

Materials:

-

Human pluripotent stem cells (e.g., H1, H9, or iPSC lines)

-

Matrigel hESC-qualified Matrix

-

DMEM/F-12 Medium

-

mTeSR™1 or Essential 8™ Medium

-

This compound (Inducer of Definitive Endoderm 1)

-

Gentle Cell Dissociation Reagent

-

ROCK inhibitor (Y-27632)

-

RPMI 1640 Medium

-

B-27™ Supplement (without Vitamin A)

-

L-Glutamine

-

Penicillin-Streptomycin

-

DPBS (without Ca²⁺ and Mg²⁺)

Protocol:

-

Coating Plates:

-

Thaw Matrigel on ice and dilute 1:100 in cold DMEM/F-12.

-

Coat 6-well plates with the diluted Matrigel solution (1 mL/well) and incubate for at least 1 hour at 37°C.

-

-

Seeding hPSCs for Differentiation:

-

Culture hPSCs in mTeSR™1 or Essential 8™ Medium on Matrigel-coated plates until they reach 70-80% confluency.

-

Aspirate the medium and wash once with DPBS.

-

Add Gentle Cell Dissociation Reagent and incubate for 5-8 minutes at 37°C.

-

Gently detach cells and resuspend in mTeSR™1 or Essential 8™ Medium containing 10 µM Y-27632.

-

Plate single cells onto the freshly Matrigel-coated 6-well plates at a density of 1-2 x 10⁵ cells/cm².

-

Incubate overnight at 37°C, 5% CO₂.

-

-

Definitive Endoderm Induction (Day 0):

-

Prepare the differentiation medium: RPMI 1640 supplemented with 1x B-27™ (minus Vitamin A), 2 mM L-Glutamine, and 1% Penicillin-Streptomycin.

-

Aspirate the culture medium from the cells.

-

Add 2 mL of differentiation medium containing 100 nM this compound to each well.

-

-

Differentiation (Days 1-3):

-

On Day 1, replace the medium with fresh differentiation medium containing 100 nM this compound .

-

On Day 2, replace the medium with fresh differentiation medium containing 100 nM this compound .

-

On Day 3, the cells are ready for analysis or further differentiation into downstream lineages.

-

Enhanced Definitive Endoderm Differentiation using this compound and CHIR99021

This protocol combines this compound with a GSK3 inhibitor, CHIR99021, to potentially enhance differentiation efficiency.

Materials:

-

Same as in Protocol 4.1

-

CHIR99021

Protocol:

-

Coating Plates and Seeding hPSCs:

-

Follow steps 1 and 2 from Protocol 4.1.

-

-

Definitive Endoderm Induction (Day 0):

-

Prepare the differentiation medium as described in Protocol 4.1.

-

Aspirate the culture medium from the cells.

-

Add 2 mL of differentiation medium containing 500 nM this compound and 3 µM CHIR99021 to each well.

-

-

Differentiation (Days 1-3):

-

On Day 1, replace the medium with fresh differentiation medium containing 500 nM this compound .

-

On Day 2, replace the medium with fresh differentiation medium containing 500 nM this compound .

-

On Day 3, the cells are ready for analysis.

-

Experimental Workflow Diagram

Conclusion

This compound is a valuable tool for the directed differentiation of pluripotent stem cells into definitive endoderm. Its mechanism of action through the activation of the TGF-β/SMAD2/3 signaling pathway provides a robust and reproducible method for generating this critical germ layer. By understanding the underlying molecular pathways and utilizing optimized experimental protocols, researchers can effectively harness the potential of this compound for a wide range of applications in regenerative medicine and developmental biology. Further research into the direct molecular target of this compound and a comprehensive analysis of its off-target effects will undoubtedly provide deeper insights into its function and further refine its use in the field.

References

- 1. An Efficient Method for the Differentiation of Human iPSC-Derived Endoderm toward Enterocytes and Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In silico discovery of small molecules for efficient stem cell differentiation into definitive endoderm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. JAX_DPC: Protocol for definitive endoderm induction of human induced pluripotent stem cells [protocols.io]

- 5. qkine.com [qkine.com]

The Core Signaling Pathway: IDE1 and the Activation of Nodal/Activin-like Signaling

An In-depth Technical Guide to the IDE1 Downstream Signaling Pathway in Human Pluripotent Stem Cells

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the signaling cascade initiated by the small molecule Inducer of Definitive Endoderm 1 (this compound) in human pluripotent stem cells (hPSCs), leading to their differentiation into definitive endoderm (DE). This process is fundamental for generating various endoderm-derived cell types, including pancreatic beta cells and hepatocytes, for applications in regenerative medicine and drug discovery.

This compound is a cell-permeable small molecule that directs the differentiation of hPSCs toward the DE lineage. It functions by activating the Transforming Growth Factor-β (TGF-β) superfamily signaling pathway, specifically mimicking the effects of Nodal and Activin A, which are natural inducers of endoderm formation during embryonic development.[1][2][3]

The primary mechanism of this compound action involves the activation of the SMAD signaling cascade.[2][3] Upon introduction to hPSCs, this compound is thought to engage with and activate the Activin receptor-like kinase (ALK) receptors, specifically ALK4, ALK5, and ALK7. This leads to the recruitment and phosphorylation of the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3, at their C-terminal serine residues.

Once phosphorylated, SMAD2 and SMAD3 form a complex with the common mediator SMAD (co-SMAD), SMAD4. This heterotrimeric complex then translocates to the nucleus, where it acts as a transcription factor. The SMAD complex binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription.

Key downstream targets of the this compound-activated SMAD complex include the transcription factors SOX17 and FOXA2, which are master regulators of definitive endoderm specification.[1] The expression of these genes is a hallmark of successful DE differentiation. Additionally, this compound has been shown to increase the expression of NODAL itself, suggesting the establishment of a positive feedback loop that reinforces the endodermal fate.[2]

Synergistic Pathways: Enhancing this compound-Mediated Differentiation

While this compound can induce DE differentiation, its efficiency can be variable.[3] Research has shown that combining this compound with modulators of other signaling pathways can significantly enhance the yield and purity of the resulting DE population.

A key synergistic pathway is the Wnt/β-catenin pathway. The activation of this pathway, often achieved through the use of GSK3 inhibitors like CHIR99021, in conjunction with Activin A or this compound, has been shown to be more potent in inducing DE differentiation than either treatment alone.[1] Wnt signaling is thought to play a role in primitive streak formation, a developmental stage that precedes gastrulation and the formation of the germ layers, including the definitive endoderm.

Quantitative Analysis of this compound-Induced Definitive Endoderm Differentiation

The efficiency of DE differentiation is typically assessed by the percentage of cells expressing key markers such as SOX17, FOXA2, and the cell surface marker CXCR4. The following tables summarize quantitative data from various studies on this compound-mediated DE differentiation.

Table 1: Differentiation Efficiency of this compound Alone and in Combination

| Cell Line | Treatment | Duration (days) | % SOX17+ Cells | % FOXA2+ Cells | % CXCR4+ Cells | Reference |

| Mouse ESCs | This compound | 6 | ~70-80% | >95% of SOX17+ | Not Reported | [4] |

| HUES4, HUES8 | This compound (100 nM) | 4 | 62 ± 8.1% | Not Reported | Not Reported | [4] |

| hiPSCs | This compound + CHIR99021 | Not Reported | 43.4% | Not Reported | Not Reported | [5] |

| hESCs | Activin A + Wnt3a | Not Reported | Significantly higher than this compound | Significantly higher than this compound | Not Reported | [1] |

Table 2: Gene Expression Changes Following this compound Treatment

| Gene | Fold Change vs. Undifferentiated hPSCs | Cell Type | Reference |

| SOX17 | Significantly upregulated | Mouse ESCs | [4] |

| FOXA2 | Significantly upregulated | Mouse ESCs | [4] |

| GSC | Significantly upregulated | hiPSCs | [1] |

| OCT4 | Significantly downregulated | hESC-derived DE | [6] |

| SOX7 | Significantly downregulated | hESC-derived DE | [6] |

Experimental Protocols

General Protocol for this compound-Induced Definitive Endoderm Differentiation

This protocol is a generalized procedure. Optimal concentrations and timing may vary between hPSC lines.

-

Cell Seeding: Plate hPSCs on a suitable matrix (e.g., Matrigel) in mTeSR1 or a similar maintenance medium.

-

Initiation of Differentiation: When cells reach the desired confluency, replace the maintenance medium with differentiation medium containing this compound (typically 100-200 nM). For enhanced differentiation, CHIR99021 (typically 1-3 µM) can also be added for the first 24 hours.

-

Maintenance of Differentiation: Change the medium daily for 3-5 days.

-

Harvesting and Analysis: After the differentiation period, cells can be harvested for analysis by flow cytometry, immunofluorescence, or qPCR.

Flow Cytometry for CXCR4

-

Cell Dissociation: Dissociate the differentiated cells into a single-cell suspension using a gentle cell dissociation reagent (e.g., Accutase).

-

Staining: Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS) and incubate with a fluorescently conjugated anti-CXCR4 antibody for 30 minutes on ice, protected from light.

-

Washing: Wash the cells with FACS buffer to remove unbound antibody.

-

Analysis: Resuspend the cells in FACS buffer and analyze on a flow cytometer.

Immunofluorescence for SOX17 and FOXA2

-

Fixation: Fix the cells with 4% paraformaldehyde (PFA) for 15-20 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with a solution of PBS containing 0.1-0.25% Triton X-100 for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 5% donkey serum and 0.1% Triton X-100) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against SOX17 and FOXA2 diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate the cells with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.

-

Nuclear Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the staining using a fluorescence microscope.

Quantitative PCR (qPCR) for Gene Expression Analysis

-

RNA Extraction: Isolate total RNA from the differentiated cells using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, primers for the genes of interest (SOX17, FOXA2, GSC), and a housekeeping gene for normalization (e.g., GAPDH, TBP).

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to undifferentiated hPSCs.

Conclusion

This compound is a valuable tool for the directed differentiation of hPSCs into definitive endoderm. Understanding its downstream signaling pathway through SMAD2/3 phosphorylation and the subsequent activation of key endodermal transcription factors is crucial for optimizing differentiation protocols. The synergistic use of this compound with Wnt pathway activators offers a robust strategy for achieving high-purity DE populations. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies and for the development of cell-based therapies and disease models.

References

- 1. Definitive endoderm differentiation of human-induced pluripotent stem cells using signaling molecules and this compound in three-dimensional polymer scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. stemcell.com [stemcell.com]

- 3. researchgate.net [researchgate.net]

- 4. Small molecules efficiently direct endodermal differentiation of mouse and human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New markers for tracking endoderm induction and hepatocyte differentiation from human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of IDE1 in Activating TGF-β Signaling: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inducer of Definitive Endoderm 1 (IDE1) is a small molecule that has emerged as a potent and efficient tool for directing the differentiation of pluripotent stem cells (PSCs) into definitive endoderm. This process is fundamental for generating clinically relevant cell types for regenerative medicine, disease modeling, and drug screening, such as hepatocytes and pancreatic beta cells. This compound exerts its effects by activating the Transforming Growth Factor-beta (TGF-β) signaling pathway, specifically mimicking the action of Nodal and Activin A. This guide provides a comprehensive technical overview of the mechanism of action of this compound, its quantitative effects on TGF-β signaling, detailed experimental protocols for its application, and visualizations of the associated signaling pathways and experimental workflows.

Introduction to this compound and TGF-β Signaling in Development

The TGF-β superfamily of ligands, including Nodal and Activin A, plays a crucial role in the early stages of embryonic development, particularly in the formation of the definitive endoderm, one of the three primary germ layers. This signaling cascade is initiated by the binding of these ligands to type II serine/threonine kinase receptors, which then recruit and phosphorylate type I receptors. The activated type I receptors, in turn, phosphorylate downstream effector proteins, primarily SMAD2 and SMAD3. These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes essential for endoderm specification, such as SOX17 and FOXA2.

This compound is a small molecule identified through chemical screening that effectively replaces the need for recombinant Nodal or Activin A in definitive endoderm differentiation protocols.[1] Its ability to activate the TGF-β pathway provides a more consistent and cost-effective method for generating high-purity populations of definitive endoderm cells from both mouse and human PSCs.[2]

Mechanism of Action: this compound and the Activation of TGF-β Signaling

This compound activates the TGF-β signaling pathway at a point upstream of SMAD phosphorylation. The primary mechanism involves the induction of Nodal expression, which then initiates the signaling cascade in an autocrine or paracrine manner.[1][3] The key molecular events are as follows:

-

Induction of Nodal Expression: Treatment of PSCs with this compound leads to an increase in the expression of Nodal, a key TGF-β ligand required for endoderm formation.[1]

-

SMAD2/3 Phosphorylation: The expressed Nodal binds to its receptors, leading to the phosphorylation of SMAD2 and SMAD3. This phosphorylation is a hallmark of an active TGF-β/Activin/Nodal signaling pathway.[1][2][3]

-

Nuclear Translocation and Gene Expression: The phosphorylated SMAD2/3 complex translocates to the nucleus, where it drives the expression of definitive endoderm-specific transcription factors, most notably SOX17 and FOXA2.

The activation of SMAD2 phosphorylation by this compound can be attenuated by inhibitors of the Activin receptor-like kinase (ALK) 4, 5, and 7, such as SB431542, confirming that this compound acts through the canonical TGF-β receptor pathway.[2]

Signaling Pathway Diagram

Quantitative Data on this compound-Mediated TGF-β Signaling Activation

The efficacy of this compound in inducing definitive endoderm through the activation of TGF-β signaling has been quantified in several studies. The following tables summarize key quantitative data.

| Parameter | Cell Type | Value | Reference |

| EC50 for SOX17 Expression | Mouse Embryonic Stem Cells (mESCs) | 125 nM | [1][2][3] |

| Optimal Concentration Range | mESCs | 250 - 800 nM | [2] |

| Optimal Concentration for SOX17 Induction | Human Embryonic Stem Cells (hESCs) | 100 nM | [2] |

| Outcome | Cell Type | This compound Concentration | Treatment Duration | Result | Reference |

| SOX17+ Cells | mESCs | 250-800 nM | 6 days | ~80% | [2] |

| SOX17+ Cells | hESCs | 100 nM | 4 days | ~62% | [2] |

| Phospho-SMAD2 Induction | mESCs | Not specified | 24 hours | Comparable to Activin A | [2] |

| FOXA2 and SOX17 mRNA Expression | Human Induced Pluripotent Stem Cells (hiPSCs) | Not specified | Not specified | Significantly increased | [4] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide protocols for key experiments related to the use of this compound in activating TGF-β signaling.

Definitive Endoderm Differentiation of Pluripotent Stem Cells using this compound

This protocol describes the general steps for inducing definitive endoderm from PSCs in a monolayer culture using this compound.

Materials:

-

Pluripotent stem cells (e.g., mESCs or hPSCs)

-

Appropriate PSC maintenance medium

-

This compound (stock solution in DMSO)

-

Differentiation basal medium (e.g., RPMI 1640)

-

Fetal Bovine Serum (FBS, optional, concentration varies)

-

Cell dissociation reagent (e.g., TrypLE, Accutase)

-

Matrigel or other suitable coating matrix

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Plating: Plate PSCs on Matrigel-coated plates at a density that will result in 70-80% confluency at the start of differentiation.

-

Initiation of Differentiation: When cells reach the desired confluency, replace the maintenance medium with differentiation medium containing this compound at the desired final concentration (e.g., 100 nM for hPSCs, 250-800 nM for mESCs).

-

Culture and Medium Changes: Culture the cells at 37°C and 5% CO2. Perform daily or every-other-day medium changes with fresh this compound-containing differentiation medium.

-

Duration: Continue the differentiation for 4-6 days. The optimal duration may vary depending on the cell line.

-

Assessment: After the treatment period, cells can be harvested for analysis of definitive endoderm markers by qRT-PCR, immunofluorescence, or flow cytometry.

Western Blotting for Phosphorylated SMAD2 (pSMAD2)

This protocol outlines the detection of pSMAD2 in response to this compound treatment.

Materials:

-

This compound-treated and control cell cultures

-

Ice-cold PBS

-

Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-pSMAD2 and anti-total SMAD2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against pSMAD2 and total SMAD2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Immunofluorescence Staining for SOX17

This protocol describes the visualization of the definitive endoderm marker SOX17 in this compound-differentiated cells.

Materials:

-

This compound-differentiated cells on coverslips or in optical-bottom plates

-

PBS

-

4% Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% donkey serum in PBS)

-

Primary antibody: anti-SOX17

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and block with blocking solution for 1 hour.

-

Primary Antibody Incubation: Incubate with the anti-SOX17 primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash with PBS, counterstain with DAPI, and mount the coverslips.

-

Imaging: Visualize the cells using a fluorescence microscope.

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]

- 4. small-molecules-efficiently-direct-endodermal-differentiation-of-mouse-and-human-embryonic-stem-cells - Ask this paper | Bohrium [bohrium.com]

Inducer of Definitive Endoderm 1 (IDE1): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of IDE1 for the Directed Differentiation of Pluripotent Stem Cells to Definitive Endoderm

The directed differentiation of pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into definitive endoderm (DE) is a critical first step for generating clinically relevant cell types such as hepatocytes, pancreatic beta cells, and lung epithelium. Inducer of Definitive Endoderm 1 (this compound) has emerged as a potent small molecule capable of efficiently guiding this differentiation process, offering a chemically defined and cost-effective alternative to traditional growth factor-based methods. This technical guide provides a comprehensive overview of this compound, its mechanism of action, detailed experimental protocols, and its applications in disease modeling and drug development.

Chemical Properties of this compound

This compound is a cell-permeable small molecule that has been instrumental in advancing the field of regenerative medicine. Its key chemical properties are summarized in the table below.

| Property | Value |

| Chemical Name | 1-[2-[(2-Carboxyphenyl)methylene]hydrazide]heptanoic acid |

| Molecular Formula | C₁₅H₁₈N₂O₅ |

| Molecular Weight | 306.31 g/mol |

| CAS Number | 1160927-48-9 |

| Purity | ≥95%[1] |

| Solubility | Soluble in DMSO (to 100 mM) and 2eq. NaOH (to 100 mM) |

| Storage | Store at +4°C |

Mechanism of Action: Activation of the TGF-β Signaling Pathway

This compound induces definitive endoderm formation by activating the Transforming Growth Factor-beta (TGF-β) signaling pathway, specifically mimicking the effects of Nodal and Activin A.[1] The binding of these ligands to their receptors initiates a signaling cascade that is crucial for mesendoderm and subsequent definitive endoderm specification during embryonic development.

This compound's mechanism involves the phosphorylation of Smad2, a key intracellular transducer of the TGF-β pathway.[1] Phosphorylated Smad2 forms a complex with Smad4, which then translocates to the nucleus to act as a transcription factor. This complex binds to the promoters of target genes, activating the expression of key definitive endoderm markers such as SOX17, FOXA2, GSC, and CXCR4.[2][3][4]

Quantitative Data on Differentiation Efficiency

The efficiency of this compound in inducing definitive endoderm can vary depending on the pluripotent stem cell line, culture conditions, and the specific protocol used. The following table summarizes reported differentiation efficiencies.

| Cell Type | This compound Concentration | Treatment Duration | Differentiation Efficiency (% SOX17+ cells) | Reference |

| Mouse ESCs | EC₅₀ = 125 nM | 6 days | ~70-80% | Borowiak et al., 2009 |

| Human ESCs (HUES4, HUES8) | 100 nM | 4 days | 62 ± 8.1% | Borowiak et al., 2009 |

| Human iPSCs (2D culture) | 2 µM | - | Lower than Activin A/Wnt3a | Ghaedi et al., 2014[2] |

| Human iPSCs (3D scaffold) | 2 µM | - | Enhanced compared to 2D | Ghaedi et al., 2014[2] |

Experimental Protocols

Detailed Methodology for Definitive Endoderm Differentiation of Human Pluripotent Stem Cells using this compound

This protocol is a synthesized example based on commonly used methodologies. Optimization for specific cell lines is recommended.

Materials:

-

Human pluripotent stem cells (hPSCs)

-

Matrigel or Vitronectin-coated culture plates

-

mTeSR™1 or similar maintenance medium

-

DMEM/F12 basal medium

-

B27 supplement (without vitamin A)

-

This compound (dissolved in DMSO)

-

Gentle cell dissociation reagent (e.g., Accutase)

-

ROCK inhibitor (e.g., Y-27632)

Procedure:

-

hPSC Culture: Culture hPSCs on Matrigel or Vitronectin-coated plates in mTeSR™1 medium, changing the medium daily. Passage cells when they reach 70-80% confluency.

-

Seeding for Differentiation:

-

Treat confluent hPSCs with a gentle cell dissociation reagent to obtain a single-cell suspension.

-

Seed cells onto new Matrigel-coated plates at a density of 1-2 x 10⁵ cells/cm² in mTeSR™1 medium supplemented with 10 µM ROCK inhibitor.

-

Allow cells to attach and grow for 24 hours.

-

-

Initiation of Differentiation (Day 0):

-

Aspirate the maintenance medium.

-

Add differentiation medium: DMEM/F12 supplemented with B27 (without vitamin A) and the desired concentration of this compound (e.g., 100 nM - 2 µM).

-

-

Differentiation (Day 1-4):

-

Change the differentiation medium daily.

-

Monitor cell morphology. Definitive endoderm cells typically exhibit a more flattened, epithelial-like morphology compared to the compact colonies of undifferentiated PSCs.

-

-

Assessment of Differentiation (Day 5):

-

Harvest cells for analysis.

-

Perform immunofluorescence staining or flow cytometry for definitive endoderm markers such as SOX17, FOXA2, and CXCR4.

-

Conduct quantitative RT-PCR to assess the expression levels of SOX17, FOXA2, GSC, and CXCR4, and the downregulation of pluripotency markers like OCT4 and NANOG.

-

Applications in Drug Development and Disease Modeling

The ability to efficiently generate definitive endoderm from patient-derived iPSCs using this compound opens up significant avenues for in vitro disease modeling and the development of novel therapeutics.

Disease Modeling:

Patient-specific iPSCs can be differentiated into DE and subsequently into cell types affected by genetic disorders of endoderm-derived organs, such as:

-

Liver Diseases: Modeling of inherited metabolic liver diseases (e.g., alpha-1 antitrypsin deficiency) to study disease mechanisms and screen for therapeutic compounds.

-

Pancreatic Disorders: Generation of pancreatic beta cells to model diabetes and investigate defects in insulin production and secretion.[5]

-

Lung Diseases: Creation of lung epithelial cells to study diseases like cystic fibrosis.

Drug Screening and Toxicology:

Hepatocytes and other DE-derivatives generated using this compound-based protocols provide a valuable platform for preclinical drug assessment:

-

Hepatotoxicity Testing: Human hepatocytes derived from iPSCs can be used to assess the potential liver toxicity of new drug candidates early in the development pipeline, reducing the reliance on animal models.[6][7][8]

-

Drug Metabolism Studies: These cells can be used to study how different individuals, with varying genetic backgrounds, metabolize drugs, paving the way for personalized medicine.

-

High-Throughput Screening: The scalability of iPSC differentiation allows for the development of high-throughput screening assays to identify new drugs that can correct disease phenotypes in patient-derived cells.[9]

By providing a robust and chemically defined method for producing definitive endoderm, this compound is a critical tool for researchers and drug development professionals, accelerating the translation of stem cell technology from the laboratory to the clinic.

References

- 1. stemcell.com [stemcell.com]

- 2. Definitive endoderm differentiation of human-induced pluripotent stem cells using signaling molecules and this compound in three-dimensional polymer scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdn.stemcell.com [cdn.stemcell.com]

- 5. google.com [google.com]

- 6. Hepatocytes derived from human induced pluripotent stem cells: Towards establishing an in vitro model for assessing population variability in hepatotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human-Induced Pluripotent Stem Cell-Derived Definitive Endoderm Bulk Up and Hepatic Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Small Molecule IDE1: A Technical Guide to Definitive Endoderm Differentiation in Stem Cell Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the small molecule Inducer of Definitive Endoderm 1 (IDE1). It details its mechanism of action, presents quantitative data on its efficacy, and provides detailed experimental protocols for its application in stem cell research, specifically for the directed differentiation of pluripotent stem cells (PSCs) into the definitive endoderm (DE) lineage.

Introduction

The directed differentiation of pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into specific lineages is a cornerstone of regenerative medicine and drug discovery. The definitive endoderm is the embryonic germ layer that gives rise to a variety of vital organs, including the pancreas, liver, lungs, and intestines. Consequently, the efficient and reproducible generation of DE from PSCs is a critical first step for in vitro disease modeling, drug screening, and the development of cell-based therapies for a range of metabolic and degenerative diseases.

Traditionally, the induction of DE has relied on the use of recombinant growth factors, such as Activin A, which can be costly and exhibit batch-to-batch variability. The discovery of small molecules that can direct cell fate offers a more chemically defined, cost-effective, and reproducible approach. This compound is one such small molecule that has been identified for its ability to induce DE differentiation from PSCs.

Mechanism of Action: Activation of the TGF-β Signaling Pathway

This compound exerts its pro-endodermal effect by activating the Transforming Growth Factor-β (TGF-β) signaling pathway, a critical regulator of early embryonic development. Specifically, this compound mimics the activity of Nodal and Activin A, ligands that initiate the TGF-β cascade.

The binding of these ligands (or the action of this compound) to the TGF-β type II receptor (TGFβRII) leads to the recruitment and phosphorylation of the TGF-β type I receptor (TGFβRI), also known as ALK4/5/7. This activated receptor complex then phosphorylates the intracellular signaling proteins SMAD2 and SMAD3. The phosphorylated SMAD2/3 proteins form a complex with SMAD4, which then translocates to the nucleus. Inside the nucleus, this SMAD complex acts as a transcription factor, binding to the promoters of key endodermal genes, such as SOX17 and FOXA2, and initiating their transcription. This cascade of events ultimately drives the differentiation of PSCs into the definitive endoderm lineage.

Quantitative Data on Differentiation Efficiency

The efficiency of this compound in directing definitive endoderm differentiation has been evaluated in several studies, with some variation in the reported outcomes. The following tables summarize the key quantitative findings.

| Small Molecule | Concentration | Cell Type | Duration of Treatment | % SOX17+ Cells | Reference |

| This compound | 100 nM | Human ESCs | 4 days | 62 ± 8.1% | (Borowiak et al., 2009) |

| This compound & IDE2 | Not specified | Mouse ESCs | Not specified | ~70-80% | (Borowiak et al., 2009) |

| This compound + CHIR99021 | Not specified | Not specified | Not specified | ~43.4% | (Tahamtani et al., 2018) |

| Marker Gene | Fold Change (this compound vs. Undifferentiated Control) | Cell Type | Reference |

| SOX17 | Varies significantly across studies | hPSCs | (Borowiak et al., 2009; Tahamtani et al., 2018) |

| FOXA2 | Varies significantly across studies | hPSCs | (Borowiak et al., 2009; Tahamtani et al., 2018) |

Note: Some studies suggest that this compound alone may be a less potent inducer of definitive endoderm compared to Activin A, and that its efficiency can be enhanced when used in combination with other small molecules, such as the GSK3β inhibitor CHIR99021. Researchers should optimize the concentration and combination of small molecules for their specific cell lines and experimental conditions.

Experimental Protocols

This section provides a detailed methodology for the differentiation of human pluripotent stem cells (hPSCs) into definitive endoderm using this compound.

Materials and Reagents

-

Human pluripotent stem cells (e.g., H9 ESCs or a relevant iPSC line)

-

Matrigel® or other suitable extracellular matrix coating

-

DMEM/F-12 basal medium

-

B-27™ Supplement (without Vitamin A)

-

N-2 Supplement

-

L-Glutamine

-

Penicillin-Streptomycin

-

β-mercaptoethanol

-

This compound (Inducer of Definitive Endoderm 1)

-

DMSO (for this compound stock solution)

-

PBS (Phosphate-Buffered Saline)

-

Accutase® or other gentle cell dissociation reagent

-

ROCK inhibitor (e.g., Y-27632)

-

6-well tissue culture plates

Preparation of Media

DE Differentiation Medium:

-

RPMI 1640 basal medium

-

2% B-27™ Supplement (without Vitamin A)

-

100 ng/mL Activin A (for control wells) OR 100 nM this compound

-

(Optional) 10 ng/mL bFGF for the first day of differentiation

Note: Prepare fresh differentiation medium for each day of the experiment.

Experimental Workflow

Step-by-Step Protocol

Day -1: Seeding of hPSCs

-

Coat a 6-well plate with Matrigel® according to the manufacturer's instructions.

-

Culture hPSCs to 70-80% confluency in their maintenance medium (e.g., mTeSR™1).

-

Aspirate the medium and wash the cells once with PBS.

-

Add Accutase® and incubate at 37°C until the cells detach.

-

Neutralize the Accutase® with your hPSC maintenance medium and gently pipette to create a single-cell suspension.

-

Centrifuge the cells and resuspend the pellet in hPSC maintenance medium supplemented with a ROCK inhibitor (e.g., 10 µM Y-27632).

-

Seed the cells onto the Matrigel®-coated plate at a density that will result in a confluent monolayer on Day 0. This will need to be optimized for your specific cell line.

-

Incubate overnight at 37°C, 5% CO₂.

Day 0: Initiation of Differentiation

-

Aspirate the hPSC maintenance medium.

-

Wash the cells once with PBS.

-

Add 2 mL of DE Differentiation Medium containing 100 nM this compound to each well. For a positive control, use DE Differentiation Medium with 100 ng/mL Activin A.

-

Incubate at 37°C, 5% CO₂.

Days 1-3: Maintenance of Differentiating Cultures

-

Aspirate the spent medium each day.

-

Add 2 mL of fresh DE Differentiation Medium with 100 nM this compound (or Activin A for the control).

-

Incubate at 37°C, 5% CO₂.

Day 4: Characterization of Definitive Endoderm

-

The cells are now ready for analysis.

-

For Immunocytochemistry: Fix the cells with 4% paraformaldehyde, permeabilize, block, and stain for DE markers such as SOX17 and FOXA2.

-

For qRT-PCR: Lyse the cells and extract RNA for analysis of DE gene expression (e.g., SOX17, FOXA2, CXCR4).

-

For Flow Cytometry: Dissociate the cells into a single-cell suspension and stain for the DE surface marker CXCR4.

Conclusion

The small molecule this compound represents a valuable tool for the directed differentiation of pluripotent stem cells into the definitive endoderm lineage. Its ability to activate the TGF-β signaling pathway provides a chemically defined and cost-effective alternative to traditional growth factor-based methods. While the reported differentiation efficiencies vary, optimization of protocols, potentially in combination with other small molecules, can lead to robust generation of definitive endoderm for applications in regenerative medicine, disease modeling, and drug development. This guide provides a comprehensive resource for researchers to effectively utilize this compound in their stem cell research endeavors.

The Discovery and Development of IDE1: A Small Molecule Inducer of Definitive Endoderm

A Technical Guide for Researchers and Drug Development Professionals

October 28, 2025

Abstract

The directed differentiation of pluripotent stem cells (PSCs) into specific lineages is a cornerstone of regenerative medicine and developmental biology research. The formation of definitive endoderm (DE) is the critical first step in generating a multitude of vital organs, including the pancreas, liver, lungs, and intestine. Historically, the induction of DE has relied on recombinant growth factors, such as Activin A and Nodal, which can be costly and exhibit batch-to-batch variability. The discovery of Inducer of Definitive Endoderm 1 (IDE1), a cell-permeable small molecule, represents a significant advancement in the field, offering a chemically defined and efficient method for directing both mouse and human embryonic stem cells (ESCs) to a definitive endoderm fate. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound, complete with detailed experimental protocols, quantitative data, and pathway visualizations to aid researchers in its application.

Discovery of this compound: A High-Throughput Screening Approach

This compound was identified through a high-throughput chemical screen of approximately 4,000 compounds designed to find small molecules capable of inducing definitive endoderm differentiation in mouse embryonic stem cells (mESCs).[1] This screen utilized a genetically engineered mESC line with a Green Fluorescent Protein (GFP) reporter knocked into the Sox17 locus, a key transcription factor expressed in definitive endoderm.

High-Throughput Screening Workflow

The screening process involved a multi-step workflow to identify and validate candidate compounds.

Experimental Protocol: High-Throughput Screen

Cell Line: Sox17-GFP knock-in mouse embryonic stem cells.

Assay Format: 384-well microplates.

Protocol:

-

Cell Plating: Sox17-GFP mESCs were plated in 384-well plates at a density that allows for proliferation and differentiation over the course of the assay. Cells were cultured in a serum-free differentiation medium.

-

Compound Addition: A library of approximately 4,000 small molecules was added to individual wells at a final concentration of 10 µM. Control wells contained DMSO as a vehicle control.

-

Incubation: Plates were incubated for 6 days to allow for differentiation.

-

Readout: High-content imaging was used to quantify the percentage of GFP-positive cells in each well.

-

Hit Selection: Compounds that induced a statistically significant increase in the percentage of Sox17-GFP-positive cells compared to controls were selected as primary hits. This compound was one of the most potent hits identified.[1]

Quantitative Analysis of this compound Efficacy

This compound has been shown to be a potent inducer of definitive endoderm in both mouse and human pluripotent stem cells. Its efficacy is comparable to, and in some cases exceeds, that of commonly used growth factors.

| Parameter | Mouse ESCs | Human ESCs | Reference |

| Optimal Concentration | 250-800 nM | 100 nM | [1] |

| EC50 | 125 nM | Not explicitly reported | [2][3] |

| % SOX17+ Cells (this compound) | ~80% | ~62% | [1] |

| % SOX17+ Cells (Activin A) | ~45% | ~64% | [1] |

| % FOXA2+ of SOX17+ Cells | >95% | Not explicitly reported | [1] |

Table 1: Quantitative comparison of this compound efficacy in mouse and human embryonic stem cells.

Mechanism of Action: Activation of the TGF-β Signaling Pathway

This compound induces definitive endoderm formation by activating the Transforming Growth Factor-beta (TGF-β) signaling pathway.[3] This was determined by observing the phosphorylation of SMAD2, a key downstream effector of the TGF-β pathway, and an increase in the expression of Nodal, a TGF-β superfamily ligand, in response to this compound treatment.[2][3]

Experimental Protocols for Definitive Endoderm Differentiation

The following protocols are adapted from the work of Borowiak et al. (2009) and provide a framework for the differentiation of mouse and human ESCs into definitive endoderm using this compound.

Differentiation of Mouse ESCs into Definitive Endoderm

Materials:

-

Mouse embryonic stem cells (Sox17-GFP or wild-type)

-

Gelatin-coated tissue culture plates

-

mESC culture medium

-

Serum-free differentiation medium (e.g., IMDM/F12 with N2 and B27 supplements)

-

This compound (stock solution in DMSO)

-

PBS

-

Trypsin or other dissociation reagent

-

Flow cytometry buffer (PBS with 2% FBS)

-

Antibodies for flow cytometry (e.g., anti-CXCR4) or immunofluorescence (e.g., anti-SOX17, anti-FOXA2)

Protocol:

-

Cell Culture: Maintain mESCs in an undifferentiated state on gelatin-coated plates in mESC culture medium.

-

Initiation of Differentiation: To initiate differentiation, plate mESCs at an appropriate density in serum-free differentiation medium.

-

This compound Treatment: Add this compound to the differentiation medium at a final concentration of 100-400 nM. A dose-response curve is recommended to determine the optimal concentration for a specific cell line.

-

Incubation: Incubate the cells for 6 days, changing the medium with fresh this compound every 2 days.

-

Analysis: After 6 days, harvest the cells for analysis.

-

Flow Cytometry: Dissociate cells into a single-cell suspension, stain with fluorescently labeled antibodies against DE markers (e.g., CXCR4), and analyze using a flow cytometer. For Sox17-GFP cells, GFP expression can be directly quantified.

-

Immunofluorescence: Fix cells, permeabilize, and stain with primary antibodies against SOX17 and FOXA2, followed by fluorescently labeled secondary antibodies.

-

qRT-PCR: Extract RNA, reverse transcribe to cDNA, and perform quantitative real-time PCR using primers for DE marker genes (Sox17, Foxa2, Cxcr4) and pluripotency markers (Oct4, Nanog).

-

Differentiation of Human ESCs into Definitive Endoderm

Materials:

-

Human embryonic stem cells

-

Matrigel-coated tissue culture plates

-

hESC culture medium (e.g., mTeSR1)

-

Serum-free differentiation medium

-

This compound (stock solution in DMSO)

-

PBS

-

Dissociation reagent (e.g., Accutase)

-

Flow cytometry buffer

-

Antibodies for flow cytometry or immunofluorescence

Protocol:

-

Cell Culture: Maintain hESCs in an undifferentiated state on Matrigel-coated plates in hESC culture medium.

-

Initiation of Differentiation: When hESC colonies reach the appropriate size and morphology, aspirate the culture medium and replace it with serum-free differentiation medium.

-

This compound Treatment: Add this compound to the differentiation medium at a final concentration of 100 nM.

-

Incubation: Incubate the cells for 4 days, changing the medium with fresh this compound daily.

-

Analysis: After 4 days, analyze the cells for the expression of DE markers as described for mESCs.

Conclusion

This compound is a powerful and cost-effective tool for the directed differentiation of pluripotent stem cells into definitive endoderm. Its discovery through high-throughput screening has provided a chemically defined alternative to traditional growth factor-based methods, enhancing the reproducibility and scalability of DE production. By activating the TGF-β signaling pathway, this compound efficiently drives the expression of key endodermal transcription factors, leading to a high yield of definitive endoderm cells from both mouse and human ESCs. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this compound in a variety of research and drug development settings, ultimately advancing the fields of regenerative medicine and developmental biology.

References

The Role of IDE1 in Directing Pluripotent Stem Cell Fate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule Inducer of Definitive Endoderm 1 (IDE1) and its application in directing the fate of pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). This compound presents a powerful tool for in vitro studies of developmental biology and for the generation of clinically relevant cell types for regenerative medicine and drug discovery.

Core Mechanism of Action: Activation of the Nodal/TGF-β Signaling Pathway

This compound is a potent and selective inducer of definitive endoderm (DE), the embryonic germ layer that gives rise to the respiratory and gastrointestinal tracts, including organs such as the lungs, liver, and pancreas. Its mechanism of action lies in its ability to activate the Nodal/TGF-β signaling pathway, a critical signaling cascade in early embryonic development.[1][2]

The binding of this compound to the TGF-β receptor complex initiates a signaling cascade that leads to the phosphorylation and activation of SMAD2 proteins.[1] These activated SMAD2 proteins then form a complex with SMAD4, which translocates to the nucleus. Inside the nucleus, this complex acts as a transcription factor, binding to the promoter regions of key developmental genes and inducing the expression of critical definitive endoderm markers such as SOX17, FOXA2, and GSC (Goosecoid).[3] This mimics the natural signaling events that drive the formation of the definitive endoderm during gastrulation.

Quantitative Effects of this compound on Pluripotent Stem Cell Differentiation

The efficiency of this compound in directing PSCs toward a definitive endoderm fate has been documented in numerous studies. The following tables summarize key quantitative data from the literature, providing a comparative overview of its effects.

| Cell Type | Culture Condition | Inducer | Concentration | Duration (days) | % SOX17+ Cells | Reference |

| Mouse ESCs | Monolayer | This compound | 100 nM | 4 | ~70-80% | Borowiak et al., 2009 |

| Mouse ESCs | Monolayer | Activin A | 100 ng/mL | 4 | ~45% | Borowiak et al., 2009 |

| Human ESCs (HUES4, HUES8) | Monolayer on MEFs | This compound | 100 nM | 4 | 62 ± 8.1% | Borowiak et al., 2009[4] |

| Human ESCs (HUES4, HUES8) | Monolayer on MEFs | Activin A | 100 ng/mL | 4 | 64 ± 6.3% | Borowiak et al., 2009[4] |

| Human iPSCs | 2D Culture | This compound | Not Specified | Not Specified | Less than Activin A/Wnt3a | Ghasemi-Dehkordi et al., 2015[3] |

| Human iPSCs | 3D PLA/gelatin scaffold | This compound | Not Specified | Not Specified | Less than Activin A/Wnt3a | Ghasemi-Dehkordi et al., 2015[3] |

| Gene | Cell Type | Treatment | Fold Change in Expression (vs. Undifferentiated) | Reference |

| Sox17 | Mouse ESCs | This compound (100 nM) | Significant Upregulation | Borowiak et al., 2009 |

| Foxa2 | Mouse ESCs | This compound (100 nM) | Significant Upregulation | Borowiak et al., 2009 |

| Gsc | Human iPSCs | This compound | Upregulation | Ghasemi-Dehkordi et al., 2015[3] |

| Sox17 | Human iPSCs | This compound | Upregulation | Ghasemi-Dehkordi et al., 2015[3] |

| FoxA2 | Human iPSCs | This compound | Upregulation | Ghasemi-Dehkordi et al., 2015[3] |

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular mechanisms and practical application of this compound, the following diagrams illustrate the key signaling pathway and a general experimental workflow for definitive endoderm differentiation.

Caption: this compound-activated TGF-β signaling pathway.

Caption: General experimental workflow for this compound-induced differentiation.

Detailed Experimental Protocols

The following provides a generalized, step-by-step protocol for the differentiation of human pluripotent stem cells into definitive endoderm using this compound. This protocol is a composite of methodologies found in the literature and should be optimized for specific cell lines and experimental conditions.

Materials:

-

Human pluripotent stem cells (hPSCs)

-

hPSC maintenance medium (e.g., mTeSR™1 or E8™)

-

Matrigel® or other suitable extracellular matrix coating

-

Basal differentiation medium (e.g., RPMI 1640)

-

B-27™ Supplement (minus insulin)

-

L-Glutamine

-

Penicillin-Streptomycin

-

This compound (Inducer of Definitive Endoderm 1)

-

ROCK inhibitor (e.g., Y-27632)

-

DPBS (Dulbecco's Phosphate-Buffered Saline)

-

Gentle cell dissociation reagent (e.g., Accutase® or ReLeSR™)

Protocol:

-

Preparation of Pluripotent Stem Cells:

-

Culture hPSCs on Matrigel-coated plates in maintenance medium until they reach 70-80% confluency.

-

Perform daily media changes.

-

-

Seeding for Differentiation:

-

Aspirate the maintenance medium and wash the cells once with DPBS.

-

Add a gentle cell dissociation reagent and incubate until colonies begin to detach.

-

Gently collect the cells and centrifuge at a low speed.

-

Resuspend the cell pellet in maintenance medium supplemented with a ROCK inhibitor to enhance cell survival.

-

Plate the cells onto new Matrigel-coated plates at a density optimized for differentiation (typically higher than for routine passaging).

-

Allow the cells to attach and grow for 24-48 hours, or until they reach the desired starting confluency for differentiation.

-

-

Initiation of Definitive Endoderm Differentiation:

-

Prepare the basal differentiation medium: RPMI 1640 supplemented with B-27 (minus insulin), L-Glutamine, and Penicillin-Streptomycin.

-

Aspirate the maintenance medium from the cells.

-

Wash the cells once with DPBS.

-

Add the basal differentiation medium to the cells.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

On the first day of differentiation, add this compound to the basal differentiation medium to a final concentration of 100 nM.

-

For the subsequent days of differentiation (typically 3-5 days total), perform a daily full media change with fresh basal differentiation medium containing 100 nM this compound.

-

-

Characterization of Definitive Endoderm:

-

After the differentiation period, the cells can be harvested or fixed for analysis.

-

Immunocytochemistry: Fix the cells and stain for the definitive endoderm markers SOX17 and FOXA2. Nuclei can be counterstained with DAPI.

-

Flow Cytometry: Dissociate the cells into a single-cell suspension and stain for intracellular SOX17 to quantify the percentage of differentiated cells.

-

Quantitative PCR (qPCR): Extract RNA from the cells and perform reverse transcription followed by qPCR to analyze the expression levels of definitive endoderm genes (SOX17, FOXA2, GSC) and pluripotency genes (NANOG, OCT4) to confirm the downregulation of the pluripotent state.

-

Conclusion

This compound is a valuable and cost-effective tool for the directed differentiation of pluripotent stem cells into the definitive endoderm lineage. Its robust activity and well-defined mechanism of action make it a reliable alternative to more expensive and variable growth factors. By understanding the underlying signaling pathways and optimizing experimental protocols, researchers can effectively utilize this compound to generate high-purity populations of definitive endoderm cells for a wide range of applications in basic research, disease modeling, and the development of cell-based therapies.

References

- 1. stemcell.com [stemcell.com]

- 2. researchgate.net [researchgate.net]

- 3. Definitive endoderm differentiation of human-induced pluripotent stem cells using signaling molecules and this compound in three-dimensional polymer scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small molecules efficiently direct endodermal differentiation of mouse and human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of IDE1 in Embryoid Body Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inducer of Definitive Endoderm 1 (IDE1) is a small molecule that has emerged as a potent and cost-effective tool for directing the differentiation of pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), towards the definitive endoderm (DE) lineage. The formation of DE is a critical initial step in the generation of various endoderm-derived cell types, such as hepatocytes, pancreatic beta cells, and lung epithelium, which are of significant interest for regenerative medicine, disease modeling, and drug discovery. This technical guide provides an in-depth overview of the role of this compound in embryoid body (EB) formation, its mechanism of action, and detailed experimental protocols for its application.

Mechanism of Action: Activating the TGF-β/Activin/Nodal Signaling Pathway

This compound induces definitive endoderm differentiation by activating the Transforming Growth Factor-β (TGF-β) signaling pathway, specifically mimicking the effects of Activin A and Nodal.[1][2] The binding of this compound to the TGF-β type I and type II receptor complex initiates a signaling cascade that leads to the phosphorylation of the intracellular signaling proteins Smad2 and Smad3.[2] These phosphorylated Smad proteins then form a complex with Smad4, which translocates to the nucleus. Inside the nucleus, the Smad complex acts as a transcription factor, binding to the promoters of key developmental genes and activating their expression.[2] This signaling cascade ultimately leads to the upregulation of definitive endoderm-specific markers such as SOX17, FOXA2, and CXCR4, while simultaneously downregulating pluripotency markers like Oct4 and Nanog.

Signaling Pathway Diagram

Caption: this compound signaling pathway for definitive endoderm induction.

Quantitative Data on this compound-Induced Differentiation

The efficiency of this compound in directing PSCs towards the DE lineage has been quantified in several studies. The tables below summarize key findings on the expression of definitive endoderm and pluripotency markers, as well as cell viability following this compound treatment.

| Marker | Cell Type | This compound Concentration | Differentiation Efficiency (% positive cells) | Reference |

| SOX17 | Mouse ESCs | 125 nM (EC50) | 50% | [1] |

| SOX17 | Human ESCs (HUES4, HUES8) | 100 nM | 62 ± 8.1% | [2] |

| Endoderm Cells | Mouse ESCs | Not specified | 70-80% | [2] |

Table 1: Upregulation of Definitive Endoderm Markers.

| Marker | Cell Type | This compound Concentration | Expression Change | Reference |

| Oct4 | Not specified | Not specified | Downregulated | General knowledge |

| Nanog | Not specified | Not specified | Downregulated | General knowledge |

Table 2: Downregulation of Pluripotency Markers.

| Cell Type | This compound Concentration | Viability Assay | Result | Reference |

| Human iPSCs | Not specified | MTT Assay | Viability maintained | [3] |

Table 3: Cell Viability.

Experimental Protocols

Embryoid Body Formation and Definitive Endoderm Differentiation with this compound

This protocol is a generalized procedure based on established methods for inducing definitive endoderm from pluripotent stem cells using this compound.

Materials:

-

Human pluripotent stem cells (hPSCs)

-

PSC maintenance medium (e.g., mTeSR™1)

-

DMEM/F12 medium

-

KnockOut™ Serum Replacement (KSR)

-

GlutaMAX™

-

Non-Essential Amino Acids (NEAA)

-

2-Mercaptoethanol

-

This compound (Inducer of Definitive Endoderm 1)

-

ROCK inhibitor (e.g., Y-27632)

-

Low-attachment culture dishes

-

Standard tissue culture plates

-

Phosphate-buffered saline (PBS)

-

Cell dissociation reagent (e.g., Accutase)

Protocol:

-

hPSC Culture: Maintain hPSCs on a suitable matrix (e.g., Matrigel) in PSC maintenance medium. Passage cells every 4-5 days.

-

Embryoid Body (EB) Formation (Hanging Drop Method):

-

Treat hPSC colonies with a cell dissociation reagent to obtain a single-cell suspension.

-

Resuspend cells in EB formation medium (DMEM/F12, 20% KSR, 1% GlutaMAX™, 1% NEAA, 0.1 mM 2-Mercaptoethanol) supplemented with ROCK inhibitor (10 µM).

-

Dispense 20 µL drops of the cell suspension (containing approximately 2,000-5,000 cells) onto the lid of a non-adherent petri dish.

-

Invert the lid over a petri dish containing PBS to maintain humidity and incubate at 37°C, 5% CO2.

-

-

This compound Treatment:

-

After 2-3 days, harvest the EBs by gently washing the lid with EB medium.

-

Transfer the EBs to low-attachment culture dishes.

-

Replace the medium with differentiation medium (EB medium without KSR, supplemented with this compound). A typical starting concentration for this compound is 100-200 nM.

-

Culture the EBs for an additional 3-5 days, changing the medium daily.

-

-

Analysis of Differentiation:

-

Harvest EBs for analysis.

-

Perform immunofluorescence staining for definitive endoderm markers (SOX17, FOXA2, CXCR4) and pluripotency markers (Oct4, Nanog).

-

Alternatively, dissociate EBs into single cells for flow cytometry analysis of marker expression.

-

Gene expression analysis can be performed using quantitative real-time PCR (qRT-PCR).

-

Experimental Workflow Diagram

Caption: Experimental workflow for this compound-induced definitive endoderm differentiation.

Conclusion

This compound is a powerful and efficient small molecule for directing the differentiation of pluripotent stem cells into definitive endoderm. Its mechanism of action through the TGF-β/Activin/Nodal signaling pathway is well-characterized, providing a robust method for generating DE cells for various research and therapeutic applications. The provided protocols and data serve as a comprehensive resource for scientists and researchers looking to utilize this compound in their experimental workflows. Further optimization of this compound concentration and treatment duration may be required for specific cell lines and downstream applications.

References

Methodological & Application

Application Notes and Protocols for IDE1-Mediated Definitive Endoderm Differentiation of Human Induced Pluripotent Stem Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the directed differentiation of human induced pluripotent stem cells (hiPSCs) into definitive endoderm (DE) using the small molecule inducer, IDE1. These application notes offer a comprehensive guide, including a summary of quantitative data, detailed experimental procedures, and visualizations of the key signaling pathways and experimental workflow.

Introduction

The differentiation of human induced pluripotent stem cells (hiPSCs) into definitive endoderm is a critical first step for generating various endoderm-derived cell types, including hepatocytes, pancreatic beta cells, and lung epithelium. This compound (Inducer of Definitive Endoderm 1) is a small molecule that provides a cost-effective and efficient method for inducing DE differentiation. This compound functions by activating the Activin/Nodal signaling pathway, leading to the phosphorylation of SMAD2 and the subsequent expression of key endodermal transcription factors.[1] This protocol outlines the methodology for utilizing this compound to generate a highly pure population of DE cells from hiPSCs.

Quantitative Data Summary

The efficiency of definitive endoderm induction using this compound is dose-dependent. The following table summarizes key quantitative data for the this compound protocol.

| Parameter | Value | Cell Type | Reference |

| EC₅₀ | 125 nM | Mouse Embryonic Stem Cells | [1] |

| Optimal Concentration | 100 nM | Human Embryonic Stem Cells | N/A |

| Reported Differentiation Efficiency | ~40-80% SOX17-positive cells | Human Pluripotent Stem Cells | [2] |

Signaling Pathway

This compound induces definitive endoderm differentiation by activating the TGF-β signaling pathway, mimicking the effects of Nodal and Activin A. This activation leads to the phosphorylation of SMAD2. The phosphorylated SMAD2 then forms a complex with SMAD4, which translocates to the nucleus to activate the transcription of key definitive endoderm-associated genes, such as SOX17, FOXA2, and GSC.

Experimental Workflow

The overall workflow for definitive endoderm differentiation of hiPSCs using this compound spans several days, beginning with the maintenance of undifferentiated hiPSCs, followed by the induction of differentiation with this compound, and concluding with the analysis of definitive endoderm markers.

Experimental Protocols

Materials and Reagents

-

Human induced pluripotent stem cells (hiPSCs)

-

Matrigel® hESC-qualified Matrix

-

DMEM/F-12 Medium

-

mTeSR™1 or TeSR™-E8™ medium

-

Gentle Cell Dissociation Reagent

-

This compound (Inducer of Definitive Endoderm 1)

-

ROCK inhibitor (Y-27632)

-

RPMI 1640 Medium

-

B-27™ Supplement (without insulin)

-

Penicillin-Streptomycin

-

DPBS (Dulbecco's Phosphate-Buffered Saline)

-

Antibodies for analysis (e.g., anti-SOX17, anti-CXCR4, anti-FOXA2)

hiPSC Maintenance (Pre-Differentiation)

-

Culture hiPSCs on Matrigel-coated plates in mTeSR™1 or TeSR™-E8™ medium.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Perform daily media changes.

-

Passage cells using Gentle Cell Dissociation Reagent when colonies reach 70-80% confluency.

Definitive Endoderm Differentiation Protocol

Day -1: Seeding hiPSCs

-

Coat a 6-well plate with Matrigel according to the manufacturer's instructions.

-

Dissociate hiPSC colonies into single cells using Gentle Cell Dissociation Reagent.

-

Seed the hiPSCs onto the Matrigel-coated plate at a density of 1-2 x 10⁵ cells/cm² in mTeSR™1 or TeSR™-E8™ medium supplemented with 10 µM ROCK inhibitor (Y-27632).

-

Incubate overnight at 37°C with 5% CO₂.

Day 0: Initiation of Differentiation

-

Prepare the Definitive Endoderm Induction Medium: RPMI 1640 supplemented with B-27 (minus insulin), 1% Penicillin-Streptomycin, and 100 nM this compound.

-

Aspirate the spent medium from the hiPSC culture.

-

Wash the cells once with DPBS.

-

Add 2 mL of the Definitive Endoderm Induction Medium to each well.

-

Incubate at 37°C with 5% CO₂.

Days 1-4: Maintenance of Differentiation

-

Perform a daily media change by aspirating the spent medium and adding 2 mL of fresh Definitive Endoderm Induction Medium (containing 100 nM this compound).

-

Incubate at 37°C with 5% CO₂.

Day 5: Analysis of Definitive Endoderm

-

On day 5, the cells are ready for analysis or for further differentiation into downstream lineages.

-

Morphological Assessment: Observe the cells under a microscope. Differentiated definitive endoderm cells should exhibit a distinct morphology compared to undifferentiated hiPSCs.

-

Immunofluorescence Staining: Fix the cells and stain for the definitive endoderm markers SOX17, CXCR4, and FOXA2.

-

Flow Cytometry: Dissociate the cells into a single-cell suspension and stain for cell surface (CXCR4) and intracellular (SOX17, FOXA2) markers for quantitative analysis of the differentiated population.

-

qRT-PCR: Extract RNA from the cells and perform quantitative reverse transcription PCR to analyze the expression levels of definitive endoderm-specific genes (SOX17, FOXA2, GSC, CXCR4).

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Differentiation Efficiency | Suboptimal hiPSC quality | Ensure hiPSCs have a normal karyotype and exhibit typical pluripotent morphology before starting differentiation. |

| Incorrect cell seeding density | Optimize the seeding density. Too low or too high a density can impair differentiation efficiency. | |

| This compound concentration is not optimal | Perform a dose-response curve to determine the optimal this compound concentration for your specific hiPSC line (e.g., 50 nM, 100 nM, 200 nM). | |

| High Cell Death | Dissociation-induced apoptosis | Ensure the use of ROCK inhibitor (Y-27632) during cell seeding. |

| Poor Matrigel coating | Ensure even and complete coating of the culture plates with Matrigel. | |

| Inconsistent Results | Variability in hiPSC lines | Different hiPSC lines may have varying differentiation propensities. It may be necessary to optimize the protocol for each new cell line. |

| Inconsistent reagent quality | Use high-quality, tested reagents and aliquot to avoid repeated freeze-thaw cycles. |

Conclusion

This protocol provides a framework for the efficient differentiation of human induced pluripotent stem cells into definitive endoderm using the small molecule this compound. By following these guidelines, researchers can generate a reliable source of definitive endoderm cells for use in disease modeling, drug screening, and regenerative medicine applications. Optimization of parameters such as cell seeding density and this compound concentration for specific hiPSC lines may be necessary to achieve the highest differentiation efficiency.

References

Application Notes & Protocols: Optimal Concentration of IDE1 for Definitive Endoderm Induction

Audience: Researchers, scientists, and drug development professionals.

Introduction: Inducer of Definitive Endoderm 1 (IDE1) is a small molecule that promotes the differentiation of pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into definitive endoderm (DE). This process is a critical first step for generating various endoderm-derived tissues such as the pancreas, liver, and lungs for research and therapeutic applications. This compound offers a cost-effective alternative to traditional growth factor-based differentiation protocols, which often rely on expensive recombinant proteins like Activin A. These notes provide a comprehensive overview of the optimal use of this compound for efficient DE induction.

Data Presentation: Quantitative Summary of this compound Concentration and Efficiency

The following table summarizes the effective concentrations and resulting efficiencies of this compound in inducing definitive endoderm differentiation across different pluripotent stem cell types as reported in scientific literature.

| Cell Type | This compound Concentration | Treatment Duration | Key Marker | Differentiation Efficiency (% of positive cells) | Reference |

| Mouse Embryonic Stem Cells (mESCs) | 250-800 nM (optimal range) | 6 days | Sox17 | 80% | [1] |

| Mouse Embryonic Stem Cells (mESCs) | EC50 = 125 nM | 6 days | Sox17 | 50% | [1][2] |

| Human Embryonic Stem Cells (hESCs) | 100 nM | 4 days | Sox17 | 62 ± 8.1% | [1] |

| Human Induced Pluripotent Stem Cells (hiPSCs) | Not specified, but noted to be enhanced with Activin A and Wnt3a | Not specified | Sox17, FoxA2, Gsc | Enhanced in 3D culture vs. 2D | [3] |

Experimental Protocols

Protocol 1: Definitive Endoderm Induction from Mouse Embryonic Stem Cells (mESCs)

This protocol is adapted from studies demonstrating high-efficiency differentiation of mESCs into definitive endoderm using this compound.

Materials:

-

Mouse embryonic stem cells (mESCs)

-

DMEM (high glucose)

-

15% Fetal Bovine Serum (FBS)

-

L-glutamine

-

Non-essential amino acids (NEAA)

-

β-mercaptoethanol

-

Leukemia Inhibitory Factor (LIF)

-

This compound (stock solution in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Matrigel or gelatin-coated plates

Procedure:

-

Cell Plating:

-

Culture mESCs on gelatin-coated plates in standard mESC medium (DMEM, 15% FBS, L-glutamine, NEAA, β-mercaptoethanol, and LIF).

-

The day before inducing differentiation, plate mESCs at a density of 1.5 x 10^4 cells/cm^2.